![molecular formula C21H14F3N3O2S B2741385 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-83-2](/img/structure/B2741385.png)
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H14F3N3O2S and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic chemistry has focused on the synthesis of new pyridine derivatives due to their interesting chemical and pharmacological properties. For example, the synthesis of new thieno[2,3-b]pyridines and pyridotriazine derivatives from base compounds like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile has been reported. These studies involve characterizing the synthesized compounds through elemental analysis, spectral data, and alternative synthesis methods to elucidate their structures (Abdelriheem, Ahmad, & Abdelhamid, 2015; Flefel et al., 2018).
Antimicrobial and Antifungal Activities
Some pyridine derivatives exhibit significant antimicrobial and antifungal activities. For instance, a study synthesized and tested new derivatives of benzotriazole, including 2-aminothiophene-3-carbonitrile and 2-thioxopyridine-3-carbonitrile, for their antimicrobial and antifungal properties. These compounds showed promising results, highlighting the potential of pyridine derivatives in developing new antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).
Molecular Docking and Screening
Molecular docking and screening studies have been conducted on pyridine derivatives to explore their potential in interacting with biological targets. For example, triazolopyridine derivatives have been prepared and subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. These findings suggest the potential of pyridine derivatives in designing drugs with specific biological activities (Flefel et al., 2018).
properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-ylmethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2S/c22-21(23,24)16-10-17(13-4-5-18-19(9-13)29-8-7-28-18)27-20(15(16)11-25)30-12-14-3-1-2-6-26-14/h1-6,9-10H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJNRQIELAONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

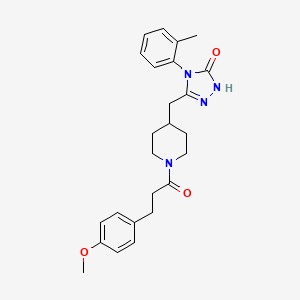

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)
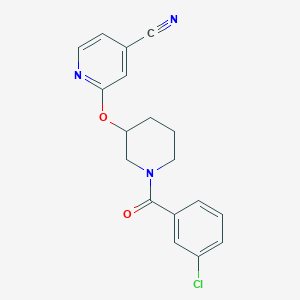

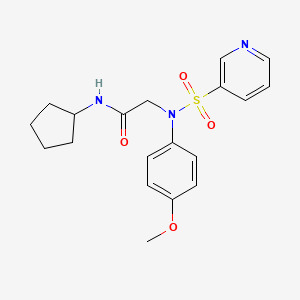
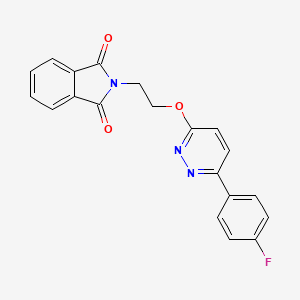
![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)
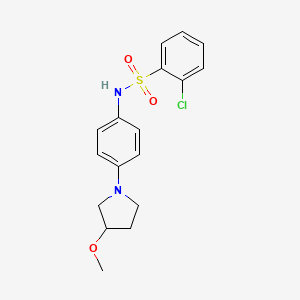
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2741319.png)
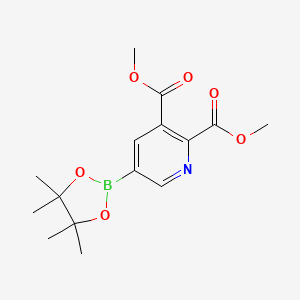
![2-cyano-3-[3-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2741322.png)
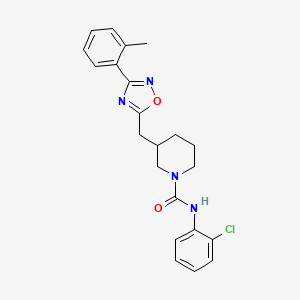
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2741325.png)